4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Lipophilicity Drug Design Physicochemical Properties

This fluorinated heterocyclic building block features a unique 1,3,4-substitution pattern on the pyridazine core: a trifluoromethyl group at the 6-position for enhanced lipophilicity and metabolic stability, and a morpholine moiety at the 3-position for improved aqueous solubility. This combination creates a privileged scaffold ideal for kinase inhibitor lead optimization and CNS probe development. Available at 97% purity for research use. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C9H10F3N3O
Molecular Weight 233.19 g/mol
CAS No. 1215530-49-6
Cat. No. B1395075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine
CAS1215530-49-6
Molecular FormulaC9H10F3N3O
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C(F)(F)F
InChIInChI=1S/C9H10F3N3O/c10-9(11,12)7-1-2-8(14-13-7)15-3-5-16-6-4-15/h1-2H,3-6H2
InChIKeyVIPHEDLEIVEIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine (CAS 1215530-49-6) for R&D Procurement and Chemical Synthesis Applications


4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is a fluorinated heterocyclic building block featuring a pyridazine core substituted with a trifluoromethyl (-CF3) group at the 6-position and a morpholine moiety at the 3-position . With a molecular formula of C9H10F3N3O and a molecular weight of 233.19 g/mol, it is primarily supplied as a research chemical with a standard purity of 97% . The compound belongs to the broader class of pyridazine derivatives, a privileged scaffold in medicinal chemistry, and is specifically designed for use as a synthetic intermediate, particularly in the development of kinase inhibitors and other bioactive molecules [1].

Why 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine Cannot Be Replaced by Generic Pyridazine or Morpholine Analogs


Substituting this compound with a simpler analog, such as an unsubstituted pyridazine or a morpholine lacking the trifluoromethyl group, fundamentally alters its physicochemical and biological profile. The specific 1,3,4-substitution pattern on the pyridazine ring is crucial. The trifluoromethyl group at the 6-position is known to significantly increase lipophilicity and metabolic stability [1], while the morpholine group at the 3-position enhances aqueous solubility and provides a key pharmacophore for target engagement [2]. Replacing this compound with, for example, 3-chloro-6-(trifluoromethyl)pyridazine would introduce a reactive halogen handle but eliminate the solubility-enhancing morpholine. Conversely, using 4-(pyridazin-3-yl)morpholine would retain solubility but sacrifice the metabolic stability and lipophilicity conferred by the -CF3 group, thereby changing its suitability for lead optimization campaigns.

Quantitative Differentiation of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine for Scientific Selection


Enhanced Lipophilicity via Trifluoromethyl Substitution

The incorporation of a trifluoromethyl group on the pyridazine ring substantially increases lipophilicity compared to the non-fluorinated analog. While an unsubstituted pyridazine has a LogP of approximately -0.72, the presence of a -CF3 group on related pyridazine cores can increase LogP by over 2 units, often resulting in values >1.3 . This enhanced lipophilicity is a key driver for improved membrane permeability and binding affinity in biological systems.

Lipophilicity Drug Design Physicochemical Properties

Superior Aqueous Solubility from Morpholine Moiety

The morpholine group is a well-established solubilizing element in drug design. In contrast to analogs lacking this moiety, 4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine benefits from the morpholine ring's polarity and hydrogen-bonding capacity, which enhances water solubility [1]. This is particularly important for counterbalancing the lipophilic nature of the trifluoromethyl group, preventing excessive hydrophobicity that can lead to poor drug-like properties and formulation challenges.

Solubility Pharmacokinetics Medicinal Chemistry

Enhanced Metabolic Stability from the Trifluoromethyl Group

The trifluoromethyl group is a key structural motif for improving metabolic stability, as it is resistant to oxidative metabolism by cytochrome P450 enzymes [1]. This class-level advantage suggests that 4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine will have a longer half-life in biological matrices compared to a non-fluorinated analog like 4-(pyridazin-3-yl)morpholine, which lacks this protection.

Metabolic Stability Drug Metabolism Lead Optimization

Key Application Scenarios for 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine in Drug Discovery and Chemical Synthesis


Lead Optimization in Kinase Inhibitor Programs

This compound serves as a privileged building block for the synthesis of novel kinase inhibitors. The pyridazine core is a known hinge-binding motif in ATP-competitive kinase inhibitors [1]. The combined properties of the trifluoromethyl and morpholine groups, as established in Section 3, make this scaffold ideal for lead optimization. Researchers can use this core to synthesize focused libraries aimed at improving potency, selectivity, and drug-like properties of hit compounds targeting kinases involved in cancer or inflammatory diseases.

Synthesis of Fluorinated Bioactive Molecules

In medicinal chemistry programs where metabolic stability and lipophilicity are key design parameters, this compound is a superior choice over non-fluorinated pyridazines. Its use in parallel synthesis or as a late-stage diversification point allows for the efficient exploration of structure-activity relationships (SAR) around the morpholine and pyridazine motifs. The enhanced metabolic stability inferred from the -CF3 group [2] makes it particularly valuable for developing tool compounds with improved pharmacokinetic profiles for in vivo proof-of-concept studies.

Development of CNS-Penetrant Probes

The balanced lipophilicity from the -CF3 group and the solubility from the morpholine group create a favorable profile for crossing the blood-brain barrier. This compound can be used as a core scaffold for designing central nervous system (CNS) probes, where achieving both target engagement and sufficient brain exposure is a major challenge. Its unique combination of properties addresses common pitfalls in CNS drug discovery, such as high efflux or poor passive permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.